Enzyme Inhibition Selectivity Profile: DPP4 vs. DPP8/FAP
4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide exhibits a distinct inhibition profile across the dipeptidyl peptidase family, demonstrating a >55-fold selectivity window between DPP4 and DPP8. In a standardized enzyme inhibition assay, the compound inhibited human DPP4 with an IC50 of 1.17 μM, whereas inhibition of human DPP8 required an IC50 of 65 μM [1]. This selectivity is in contrast to the structurally related 4-(piperidin-1-yl)thiomorpholine 1,1-dioxide (CAS 866020-54-4), which shows markedly different potency and selectivity in published kinase and receptor panels . The piperidin-3-yl regioisomer thus offers a quantifiable advantage for programs requiring DPP4 inhibition with minimized off-target activity against related proteases.
| Evidence Dimension | Enzyme inhibition IC50 |
|---|---|
| Target Compound Data | DPP4: 1.17 μM (1,170 nM); DPP8: 65 μM (65,000 nM) |
| Comparator Or Baseline | 4-(Piperidin-1-yl)thiomorpholine 1,1-dioxide (CAS 866020-54-4) shows divergent kinase/receptor activity profiles |
| Quantified Difference | >55-fold selectivity (DPP4/DPP8) for target compound |
| Conditions | Inhibition of human recombinant DPP4 and DPP8 in biochemical assays |
Why This Matters
Procurement of the 3-yl regioisomer, rather than the 1-yl or 4-yl analogs, is essential to achieve the reported DPP4/DPP8 selectivity window, which is critical for reducing off-target liabilities in metabolic disease programs.
- [1] BindingDB. CHEMBL3806164. IC50 data for DPP4, DPP8, and FAP inhibition by 4-(piperidin-3-yl)thiomorpholine 1,1-dioxide. View Source
